molecular formula C6H7N3O2 B1268311 n-Methyl-3-nitropyridin-2-amine CAS No. 4093-88-3

n-Methyl-3-nitropyridin-2-amine

Cat. No. B1268311
M. Wt: 153.14 g/mol
InChI Key: SILGRKFIVIVPKA-UHFFFAOYSA-N
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Patent
US08883322B2

Procedure details

Palladium (0.924 g, 0.868 mmol) was added to a three necked 1 L round bottom flask equipped with a condenser and flow of N2, and it was wet by adding a few mL of water. Then, N-methyl-3-nitropyridin-2-amine (19.0 g, 124 mmol) dissolved in ethanol (130 mL) was added. Hydrazine (15.41 ml, 496 mmol) was added to the above solution dropwise over a period of 20 minutes with continuous stirring. The reaction was exothermic, and H2 gas evolved during the reaction. The reaction mixture was stirred at room temperature for about 2 h. The color of the reaction changed from yellow to colorless. Completion of the reaction was checked by TLC. Pd was filtered on a tightly packed Celite® plug. The Celite® was first washed with DCM, and Pd was filtered off. A little bit of Celite®was placed on the top of Pd for safety, and it was washed with DCM until all the product was washed off of the Celite®. Combined solvent was concentrated and residue was taken in EtOAc washed with H2O. NaCl solid was added to remove any left over hydrazine. EtOAc was dried on Na2SO4, filtered and concentrated to give a dark brown solid (11.95 g; 78.25%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Three
Quantity
15.41 mL
Type
reactant
Reaction Step Four
Quantity
0.924 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
N#N.O.[CH3:4][NH:5][C:6]1[C:11]([N+:12]([O-])=O)=[CH:10][CH:9]=[CH:8][N:7]=1.NN>C(O)C.[Pd]>[CH3:4][NH:5][C:6]1[C:11]([NH2:12])=[CH:10][CH:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
19 g
Type
reactant
Smiles
CNC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
15.41 mL
Type
reactant
Smiles
NN
Step Five
Name
Quantity
0.924 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for about 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
H2 gas evolved during the reaction
FILTRATION
Type
FILTRATION
Details
Pd was filtered on a tightly packed Celite® plug
WASH
Type
WASH
Details
The Celite® was first washed with DCM, and Pd
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
was washed with DCM until all the product
WASH
Type
WASH
Details
was washed off of the Celite®
CONCENTRATION
Type
CONCENTRATION
Details
Combined solvent was concentrated
WASH
Type
WASH
Details
washed with H2O
ADDITION
Type
ADDITION
Details
NaCl solid was added
CUSTOM
Type
CUSTOM
Details
to remove
WAIT
Type
WAIT
Details
any left over hydrazine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
EtOAc was dried on Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a dark brown solid (11.95 g; 78.25%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CNC1=NC=CC=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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